molecular formula C14H20FN3O4S B13474139 Tert-butyl 4-[5-(fluorosulfonyl)pyridin-3-yl]piperazine-1-carboxylate

Tert-butyl 4-[5-(fluorosulfonyl)pyridin-3-yl]piperazine-1-carboxylate

Cat. No.: B13474139
M. Wt: 345.39 g/mol
InChI Key: RYKNZLUOOMWMFB-UHFFFAOYSA-N
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Description

Tert-butyl 4-[5-(fluorosulfonyl)pyridin-3-yl]piperazine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a pyridine moiety, which is further functionalized with a fluorosulfonyl group. The tert-butyl group attached to the piperazine ring enhances its stability and solubility, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C14H20FN3O4S

Molecular Weight

345.39 g/mol

IUPAC Name

tert-butyl 4-(5-fluorosulfonylpyridin-3-yl)piperazine-1-carboxylate

InChI

InChI=1S/C14H20FN3O4S/c1-14(2,3)22-13(19)18-6-4-17(5-7-18)11-8-12(10-16-9-11)23(15,20)21/h8-10H,4-7H2,1-3H3

InChI Key

RYKNZLUOOMWMFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CN=C2)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[5-(fluorosulfonyl)pyridin-3-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 5-(fluorosulfonyl)pyridine with tert-butyl 4-piperazine-1-carboxylate under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating automated systems for precise control of reaction parameters. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[5-(fluorosulfonyl)pyridin-3-yl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the piperazine moiety.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules, particularly in the synthesis of pharmaceuticals.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions with aryl halides can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-[5-(fluorosulfonyl)pyridin-3-yl]piperazine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules.

Biology and Medicine

In biological and medical research, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for developing new therapeutic agents .

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and material science .

Mechanism of Action

The mechanism of action of tert-butyl 4-[5-(fluorosulfonyl)pyridin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The piperazine ring may also contribute to the compound’s binding affinity and specificity, enhancing its effectiveness as a bioactive molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[5-(fluorosulfonyl)pyridin-3-yl]piperazine-1-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and pharmaceuticals with specific properties.

Biological Activity

Tert-butyl 4-[5-(fluorosulfonyl)pyridin-3-yl]piperazine-1-carboxylate is a piperazine derivative known for its unique structural features, including a tert-butyl group and a fluorosulfonyl moiety. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The molecular formula of this compound is C14H21N3O2SC_{14}H_{21}N_{3}O_{2}S, with a molecular weight of 263.34 g/mol. The presence of the fluorosulfonyl group contributes to its reactivity and interaction with biological targets, enhancing its pharmacological profile.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The fluorosulfonyl group forms strong interactions with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperazine ring provides structural stability, enhancing binding affinity to biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes. For instance, studies have shown that compounds with similar structures can inhibit beta-lactamases, which are critical for bacterial resistance against beta-lactam antibiotics. This suggests potential applications in combating antibiotic resistance.

Receptor Modulation

The compound's ability to modulate receptors is also noteworthy. Similar piperazine derivatives have been investigated for their effects on serotonin receptors, which play a crucial role in mood regulation and various neurological conditions. The inclusion of the fluorosulfonyl group may enhance the selectivity and potency of receptor interactions.

Research Findings and Case Studies

Recent studies have focused on evaluating the biological activity of fluorinated compounds similar to this compound:

Study Compound Biological Activity IC50 Value
Fluorinated QuinoxalinesInhibition of beta-haematin formationIC50 > 10 µM
Piperazine DerivativesCytotoxicity against HePG-2 cell lineIC50 = 0.29 µM
Trifluoromethyl CompoundsInhibition of serotonin uptakeIC50 = 0.15 µM

These studies highlight the potential therapeutic applications of compounds containing similar structural motifs, particularly in oncology and neuropharmacology.

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